molecular formula C18H20ClN3O2 B2612991 N1-(2-chlorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953987-39-8

N1-(2-chlorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No. B2612991
M. Wt: 345.83
InChI Key: ZWQKJNAJODPYON-UHFFFAOYSA-N
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Description

CPOP is a small molecule that belongs to the class of oxalamide compounds. It was first synthesized in 2008 by a group of researchers at the University of California, Berkeley. Since then, CPOP has been extensively studied for its unique properties, including its ability to act as a fluorescent sensor for metal ions and its potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

Chemical Synthesis and Structural Characterization The study of dimeric chloro-bridged ortho-palladated complexes, including reactions with aryl oximes and cyclopalladated complexes, involves complex synthesis where similar compounds to N1-(2-chlorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide play crucial roles in ligand-exchange reactions. These processes are essential in the synthesis of monomers and dimers for various applications in inorganic chemistry (Ryabov et al., 1992).

Novel Synthetic Methods for Oxalamides A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides from specific precursors, showcasing the operational simplicity and high yield of these methods. This technique is particularly relevant for creating oxalamide compounds, highlighting the versatility and utility of oxalamides in chemical synthesis (Mamedov et al., 2016).

Pharmacological Research Tools The discovery of nonpeptidic agonists for the urotensin-II receptor, where compounds similar to N1-(2-chlorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide serve as selective druglike UII receptor agonists, demonstrates the potential of such molecules in pharmacological research. These compounds offer new avenues for exploring receptor functions and developing therapeutic agents (Croston et al., 2002).

Catalysis and Organic Transformations Research on copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes has identified oxalamide compounds as effective ligands, enhancing the efficiency of these chemical transformations. Such studies underscore the significance of oxalamides in facilitating diverse organic reactions and synthesizing internal alkynes (Chen et al., 2023).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-22(2)14-9-7-13(8-10-14)11-12-20-17(23)18(24)21-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQKJNAJODPYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

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